molecular formula C17H18O3S B1359378 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene CAS No. 898778-49-9

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene

Cat. No.: B1359378
CAS No.: 898778-49-9
M. Wt: 302.4 g/mol
InChI Key: OJIAKNAYNACWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-propylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Thiophene ring synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Substitution reactions: The 1,3-dioxolane group and the 4-propylbenzoyl group can be introduced onto the thiophene ring through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-propylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogenating agents, nitrating agents, or alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene has several scientific research applications, including:

    Materials Science: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.

    Pharmaceuticals: Its unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.

    Organic Electronics: It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. In materials science, its electronic properties can influence the performance of devices like OLEDs and OPVs.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the propyl group, which may affect its physical and chemical properties.

    5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene: Contains a methyl group instead of a propyl group, which can influence its reactivity and applications.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene is unique due to the presence of both the 1,3-dioxolane ring and the 4-propylbenzoyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3S/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-9-15(21-14)17-19-10-11-20-17/h4-9,17H,2-3,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIAKNAYNACWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641950
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-49-9
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.